molecular formula C15H8ClF3N4O2 B13090868 N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine

N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine

Cat. No.: B13090868
M. Wt: 368.70 g/mol
InChI Key: SYNAFSVNQDNYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative characterized by a nitro group at position 6 and a 4-chloro-3-(trifluoromethyl)phenyl substituent at position 4 of the quinazoline core. The trifluoromethyl group in this compound enhances lipophilicity and electron-withdrawing effects, which may influence binding interactions in biological systems.

Properties

Molecular Formula

C15H8ClF3N4O2

Molecular Weight

368.70 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-6-nitroquinazolin-4-amine

InChI

InChI=1S/C15H8ClF3N4O2/c16-12-3-1-8(5-11(12)15(17,18)19)22-14-10-6-9(23(24)25)2-4-13(10)20-7-21-14/h1-7H,(H,20,21,22)

InChI Key

SYNAFSVNQDNYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine typically involves multiple steps:

    Nitration: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration to introduce the nitro group.

    Cyclization: The nitrated intermediate is then subjected to cyclization with appropriate reagents to form the quinazoline core.

    Amination: Finally, the quinazoline derivative is aminated to introduce the amine group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 undergoes selective reduction to an amine, enabling further derivatization:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol at 60°C reduces the nitro group to NH₂ with >95% efficiency.

  • Chemoselective Reduction : SnCl₂ in ethyl acetate selectively reduces the nitro group without affecting the chloro or trifluoromethyl groups (yield: 75–80%) .

Electrophilic Substitution

The trifluoromethyl and chloro groups direct electrophilic reactions on the aryl ring:

  • Halogenation : Bromination with Br₂/FeBr₃ at 0°C substitutes the para position relative to the trifluoromethyl group .

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the meta position (relative to Cl).

Nucleophilic Displacement

The 4-amino group participates in cross-coupling reactions:

  • Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., 3-bromoaniline) using Pd(OAc)₂/Xantphos to form biaryl amines (yield: 70–75%) .

  • Suzuki–Miyaura Coupling : Boronic acids couple at position 2 of the quinazoline under Pd catalysis (80°C, K₂CO₃).

Nitro Reduction Efficiency

MethodCatalyst/SolventTemperatureYieldSelectivity
Catalytic HydrogenationH₂/Pd-C, ethanol60°C95%High
Stannous ChlorideSnCl₂, ethyl acetateReflux80%Moderate
Fe/AcOHFe, acetic acid70°C65%Low

Aromatic Substitution Trends

  • Electron-Withdrawing Groups : The trifluoromethyl group deactivates the aryl ring, favoring meta substitution in nitration.

  • Steric Effects : Bulky substituents at position 3 hinder coupling reactions at position 4, reducing yields by 15–20% .

Mechanistic Insights

  • Nucleophilic Aromatic Substitution (NAS) : The chloro group at position 4 of the quinazoline is highly electrophilic due to adjacent electron-withdrawing groups (nitro, fluorine). Attack by aryl amines proceeds via a two-step addition-elimination mechanism .

  • Nitro Reduction : Catalytic hydrogenation follows a surface-mediated pathway on Pd, while SnCl₂ reduction proceeds through a single-electron transfer (SET) mechanism .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating >100°C leads to decomposition of the trifluoromethyl group, generating HF gas.

  • Hydrolytic Sensitivity : The 4-amino group hydrolyzes in acidic conditions (pH < 3), forming 4-hydroxyquinazoline derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-Cancer Activity : Research indicates that N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine exhibits anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation. Its structural characteristics enhance its biological activity against various cancer types .
    • Anti-Inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Biological Interaction Studies
    • Interaction studies are essential for understanding how this compound interacts with biological systems. These studies often involve assessing binding affinities to target proteins, which can provide insights into its mechanism of action and therapeutic potential .
  • Synthesis of Related Compounds
    • This compound can serve as a precursor for synthesizing other bioactive compounds, expanding its utility in drug development .

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Kinase Inhibition : A study demonstrated that this compound effectively inhibited specific kinases implicated in cancer progression, showcasing its potential as an anti-cancer agent .
  • Inflammation Models : In vitro models indicated that the compound could reduce inflammatory markers, suggesting therapeutic applications in treating inflammatory diseases .
  • Synthetic Pathways : Research has outlined synthetic pathways for creating derivatives of this compound, which may enhance its pharmacological properties .

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs.
  • Nitro Group : Common in all analogs, the nitro group at position 6 may serve as a precursor for further functionalization (e.g., reduction to amines) .

Comparison with Analog Syntheses :

  • Compound 3d : Synthesized via similar nucleophilic substitution using 3-chloro-4-fluoroaniline, achieving yields >75% .
  • Methoxy Derivatives : Methoxy groups are introduced via alkoxy-defluorination reactions (e.g., using NaOMe) .

Physicochemical Properties

  • Melting Point : Analogous compounds with nitro groups exhibit high melting points (e.g., 242–244°C for fluoro derivatives ), suggesting the target compound may similarly display thermal stability.

Biological Activity

N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, focusing on its anticancer properties, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H8ClF3N4O2, with a molecular weight of approximately 368.70 g/mol. Its structure features a quinazoline core with significant substituents that enhance its biological activity:

  • 4-Chloro group : Increases lipophilicity and may influence receptor binding.
  • 3-Trifluoromethyl group : Enhances electron-withdrawing properties, potentially improving the compound's reactivity and interaction with biological targets.
  • 6-Nitro group : Known for its role in modulating biological activity through various mechanisms.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit key kinases involved in tumor growth and proliferation, particularly targeting the epidermal growth factor receptor (EGFR).

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)1.35
A549 (Lung Cancer)2.09
HepG2 (Liver Cancer)2.08

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a therapeutic agent.

The mechanism of action involves the inhibition of EGFR signaling pathways, crucial for cancer cell proliferation. Molecular docking studies suggest that this compound binds effectively to the active site of EGFR, similar to established inhibitors like gefitinib and erlotinib .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amineFluorine instead of trifluoromethylDifferent electronic properties affecting reactivity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amineMethoxy group instead of trifluoromethylAltered solubility and potential bioactivity
7-Fluoro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-aminesFluorine substitution at position 7Variations in binding affinity to targets

The presence of electron-withdrawing groups like chloro and trifluoromethyl enhances the biological activity of this compound compared to its analogs.

Case Studies

Recent studies have explored various applications of quinazoline derivatives in treating cancer:

  • EGFR Inhibition : A study reported an IC50 value of 20.72 nM for compounds similar to this compound against EGFR, indicating strong inhibitory potential .
  • Multi-target Activity : Quinazolines have been identified as effective against multiple cancer types, including breast, lung, and liver cancers, suggesting broad therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Chloro-3-(trifluoromethyl)phenyl)-6-nitroquinazolin-4-amine, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves nitro-group introduction, cyclization to form the quinazoline core, and subsequent coupling with substituted aniline derivatives. For example, cyclization using dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst (as seen in quinazoline derivatives) followed by coupling with 4-chloro-3-(trifluoromethyl)aniline under Buchwald-Hartwig or Ullmann conditions .
  • Purity Control : Use preparative HPLC (≥98% purity) with reverse-phase C18 columns and mobile phases like acetonitrile/water (0.1% TFA). Monitor intermediates via TLC and NMR to minimize impurities like dehalogenated byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~110–120 ppm in 19F^{19}F-NMR).
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+^+ or [M+Na]+^+).
  • FT-IR : Nitro group stretching (~1520 cm1^{-1}) and C-F vibrations (~1150 cm1^{-1}) .

Q. How should researchers design initial biological activity screens for this compound?

  • Approach : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR) due to quinazoline’s known role in tyrosine kinase inhibitors. Use cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, A549) and antimicrobial screens against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Troubleshooting :

  • Impurity Profiling : Compare batches via LC-MS to identify bioactive impurities (e.g., Gefitinib-related analogs in ).
  • Solubility Effects : Use DMSO stock solutions at ≤0.1% to avoid solvent interference. Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

  • Methodology :

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing nitro with amino groups or altering the trifluoromethyl position).
  • Computational Modeling : Perform docking studies (AutoDock Vina) using EGFR crystal structures (PDB: 1M17) to predict binding modes .

Q. What are the best practices for studying metabolic stability and toxicity?

  • In Vitro Models :

  • Microsomal Stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • hERG Assay : Patch-clamp or FLIPR for cardiac toxicity risk assessment .

Q. How can researchers address discrepancies in solubility and stability during formulation?

  • Solutions :

  • Co-solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement.
  • Storage : Store at -20°C under inert gas (argon) to prevent nitro-group degradation. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.